molecular formula C7H10OS B2561536 1-(Thiophen-2-yl)propan-1-ol CAS No. 23229-69-8

1-(Thiophen-2-yl)propan-1-ol

Cat. No.: B2561536
CAS No.: 23229-69-8
M. Wt: 142.22
InChI Key: UEGBPBSUXLGTNF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol group

Scientific Research Applications

1-(Thiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and materials science.

    Biology: It is used in the study of thiophene-based compounds’ biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in developing drugs with anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(thiophen-2-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(thiophen-2-yl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield 1-(thiophen-2-yl)propan-1-amine.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products:

Comparison with Similar Compounds

    Thiopropamine: A stimulant drug where the phenyl ring is replaced by thiophene, showing similar stimulant effects but with lower potency.

    Thiophene-2-carboxylic acid: Another thiophene derivative used in various chemical syntheses.

    2-Thiophenemethanol: Similar in structure but with a methanol group instead of propanol.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGBPBSUXLGTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
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Synthesis routes and methods II

Procedure details

A 1.0M solution of ethylmagnesium bromide in THF (100 mL) is cooled to -78° C. and 2-thiophene carboxaldehyde (9.35 mL) is added. The reaction is allowed to warm to 23° C. for 1 h, then recooled to -78° C. and quenched with saturated ammonium chloride. After allowing to warm to 23° C., the reaction is extracted with ether (800 mL) and the ethereal layer is washed with water (2×150 mL) and brine. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. The product is purified by chromatography over silica gel(2 kg), eluting with 30% ether in pentane to give 13.4 g of the title product as a colorless oil.
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